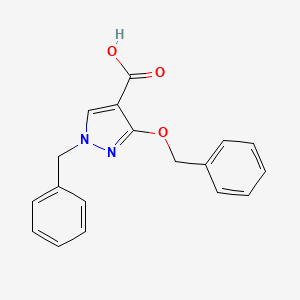![molecular formula C20H25N5O2S B6579027 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1040667-03-5](/img/structure/B6579027.png)
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic molecule with interesting chemical properties. This compound contains various functional groups, making it a subject of significant interest for research in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step chemical reactions. Initially, the synthesis may start from basic precursors such as 2,4,6-trimethylphenylamine and tert-butylthiol. These components undergo a series of condensation and cyclization reactions to form the triazolopyridazine ring structure. These steps are often carried out under controlled temperatures and in the presence of catalysts.
Industrial Production Methods
Industrial production of such compounds requires optimized and scalable methods. This generally involves the use of automated reactors and continuous flow chemistry to ensure consistency and purity. The reaction conditions are meticulously controlled to maintain the integrity of the compound and achieve high yields.
Chemical Reactions Analysis
Types of Reactions
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions:
Oxidation: : This compound may be oxidized to modify the sulfanyl group.
Reduction: : Reduction reactions can target the keto group in the triazolopyridazine structure.
Substitution: : Both electrophilic and nucleophilic substitutions can occur, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing agents: : Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution reactions: : Typically employ conditions such as acidic or basic environments, depending on the desired substitution.
Major Products Formed
The major products of these reactions will depend on the specific reagents and conditions used. For instance, oxidation might lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
This compound has a broad range of applications in scientific research:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Investigated for its potential biological activity, including enzyme inhibition.
Medicine: : Explored for therapeutic potential in drug development.
Industry: : Applied in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism by which 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide exerts its effects is closely related to its molecular structure. It can interact with specific molecular targets, such as enzymes or receptors, often leading to inhibition or activation of biological pathways. For instance, its triazolopyridazine core might bind to active sites of enzymes, altering their function.
Comparison with Similar Compounds
Similar Compounds
2-[6-(methylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
2-[6-(tert-butylsulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Unique Features
What sets 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide apart is the presence of the tert-butylsulfanyl group, which can enhance its lipophilicity and potentially its biological activity. This distinctive feature may provide it with unique properties compared to its analogs.
That's the basics for you! Which part of this caught your attention the most?
Properties
IUPAC Name |
2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-12-9-13(2)18(14(3)10-12)21-16(26)11-24-19(27)25-15(22-24)7-8-17(23-25)28-20(4,5)6/h7-10H,11H2,1-6H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGABMGSJVFVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B6578954.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6578961.png)
![Imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid, 4,6,7,8-tetrahydro-8-(4-methylphenyl)-4-oxo-, methyl ester](/img/structure/B6578973.png)
![ethyl {[5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno[3,4-c]pyrrol-4-yl]carbamoyl}formate](/img/structure/B6578977.png)
![3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-](/img/structure/B6578981.png)

![1-[2-(ethylsulfanyl)benzoyl]-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B6578998.png)
![2-[(2-chloro-6-fluorophenyl)methyl]-7-(4-ethoxyphenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6579004.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B6579016.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B6579017.png)
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B6579018.png)
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B6579020.png)
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B6579035.png)
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B6579039.png)
